N-(2,2-difluoroethyl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,2-DIFLUOROETHYL)-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of fluorine atoms, phenyl groups, and an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-DIFLUOROETHYL)-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the fluorophenyl and phenyl groups. The final step involves the addition of the difluoroethyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,2-DIFLUOROETHYL)-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N~4~-(2,2-DIFLUOROETHYL)-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(2,2-DIFLUOROETHYL)-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the isoxazolo[5,4-b]pyridine core.
2-(4-Fluorophenyl)ethylamine: Contains the fluorophenyl group but differs in its overall structure and functional groups.
Uniqueness
N~4~-(2,2-DIFLUOROETHYL)-3-(4-FLUOROPHENYL)-6-PHENYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of fluorine atoms, phenyl groups, and the isoxazolo[5,4-b]pyridine core
Properties
Molecular Formula |
C21H14F3N3O2 |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-3-(4-fluorophenyl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H14F3N3O2/c22-14-8-6-13(7-9-14)19-18-15(20(28)25-11-17(23)24)10-16(26-21(18)29-27-19)12-4-2-1-3-5-12/h1-10,17H,11H2,(H,25,28) |
InChI Key |
VTZJVDUKVGPXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(=O)NCC(F)F)C(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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